![molecular formula C14H12N4O B2416369 3-(4-氨基苯基)-2-甲基吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 1286732-91-9](/img/structure/B2416369.png)

3-(4-氨基苯基)-2-甲基吡啶并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

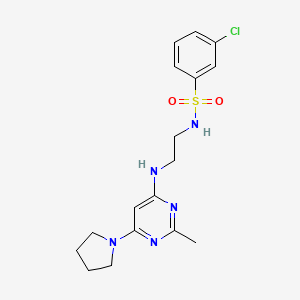

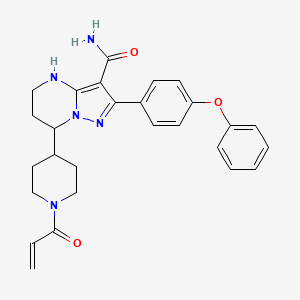

The compound “3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . It is part of a class of compounds that have shown potential in targeted therapy for PI3K, a lipid kinase involved in cancer progression .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives involves reactions of iminophosphorane with aromatic isocyanates, which then react with amines, phenols, or ROH to give 2-substituted 5,6,7,8-tetrahydropyrido .

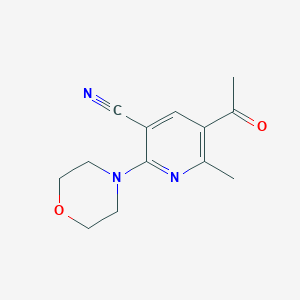

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridopyrimidinone core. This core is crucial for its biological activity and is a common feature of several potent PI3K inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of iminophosphorane with aromatic isocyanates, followed by reaction with amines, phenols, or ROH .

科学研究应用

抗微生物活性

研究已经探讨了吡啶并[2,3-d]嘧啶-4(3H)-酮衍生物的抗微生物性质。这些衍生物,包括类似于3-(4-氨基苯基)-2-甲基吡啶并[2,3-d]嘧啶-4(3H)-酮的化合物,已被合成并测试其抗微生物功效。例如,Zakharov等人(1994)研究了这些衍生物的抗微生物活性,强调了它们在对抗微生物感染中的潜力(Zakharov et al., 1994)。

还原环裂解研究

在化学研究中,已经研究了吡啶并[2,3-d]嘧啶-4(3H)-酮的还原环裂解,包括类似于3-(4-氨基苯基)-2-甲基吡啶并[2,3-d]嘧啶-4(3H)-酮的化合物。Gelling和Wibberley(1971)展示了如何使用铝锂氢化物来实现这一点,从吡啶并[2,3-d]嘧啶-4(3H)-酮中产生氨甲基吡啶(Gelling & Wibberley, 1971)。

晶体学分析

吡啶并-4-酮衍生物在晶体结构中的行为一直是一个感兴趣的课题,特别是在理解互变异构形式和氢键模式方面。Gerhardt和Bolte(2016)对类似于2-氨基-6-氯吡嘧啶-4-酮和2-氨基-5-溴-6-甲基吡嘧啶-4-酮的衍生物进行了研究,有助于了解晶体堆积和相互作用的知识(Gerhardt & Bolte, 2016)。

抗癌研究

与3-(4-氨基苯基)-2-甲基吡啶并[2,3-d]嘧啶-4(3H)-酮结构相关的化合物已被合成并评估其潜在的抗癌性质。例如,Elgohary和El-Arab(2013)合成了2-丙基吡啶并[2,3-d]嘧啶-4(3H)-酮的衍生物并测试了它们的抗癌功效,突出了这些化合物在肿瘤学研究中的相关性(Elgohary & El-Arab, 2013)。

合成和化学性质

研究还集中在吡啶并[2,3-d]嘧啶-4(3H)-酮的合成和化学性质上。研究已经探索了合成这些化合物的各种方法,它们与不同试剂的反应,以及它们的结构和物理特性。例如,Shi等人(2018)报告了一种绿色合成噻吩[2,3-d]嘧啶-4(3H)-酮的方法,强调了步骤经济性和环境可持续性(Shi et al., 2018)。

作用机制

Target of Action

The primary target of the compound 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Mode of Action

The compound inhibits the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism . The inhibition of Cyt-bd leads to ATP depletion in the bacterium, which is crucial for its survival .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This results in ATP depletion, affecting the bacterium’s ability to carry out essential functions and ultimately leading to its death .

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and have potential to be developed as antitubercular agents .

Action Environment

The environment in which the compound acts is within the bacterial cell, specifically targeting the Cyt-bd in the energy metabolism pathway

未来方向

属性

IUPAC Name |

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-17-13-12(3-2-8-16-13)14(19)18(9)11-6-4-10(15)5-7-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWFNMLQYRUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)

![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)

![3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2416298.png)

![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)